
2-Bromo-4-(4-propylphenyl)thiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-4-(4-propylphenyl)thiazole is a heterocyclic compound featuring a thiazole ring substituted with a bromo group at the 2-position and a 4-propylphenyl group at the 4-position. Thiazoles are known for their diverse biological activities and are found in various pharmacologically active compounds .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-(4-propylphenyl)thiazole typically involves the reaction of 2-bromo-1-(4-propylphenyl)ethanone with thiourea under acidic conditions. The reaction proceeds through cyclization to form the thiazole ring .
Industrial Production Methods: Industrial production methods for thiazole derivatives often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .
Análisis De Reacciones Químicas
Types of Reactions: 2-Bromo-4-(4-propylphenyl)thiazole can undergo various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The thiazole ring can participate in oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed:
Substitution Reactions: Products include various substituted thiazoles depending on the nucleophile used.
Oxidation and Reduction Reactions: Products vary based on the specific reaction conditions and reagents.
Aplicaciones Científicas De Investigación
2-Bromo-4-(4-propylphenyl)thiazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 2-Bromo-4-(4-propylphenyl)thiazole involves its interaction with various molecular targets and pathways:
Molecular Targets: It can interact with enzymes and receptors, altering their activity.
Pathways Involved: The compound may modulate biochemical pathways related to inflammation, cell proliferation, and apoptosis.
Comparación Con Compuestos Similares
- 2-Bromo-4-(4-ethoxyphenyl)thiazole
- 2-Bromo-4-(4-methylphenyl)thiazole
- 2-Bromo-4-(4-chlorophenyl)thiazole
Comparison: 2-Bromo-4-(4-propylphenyl)thiazole is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. Compared to similar compounds, it may exhibit different pharmacological properties and reactivity profiles .
Propiedades
Fórmula molecular |
C12H12BrNS |
|---|---|
Peso molecular |
282.20 g/mol |
Nombre IUPAC |
2-bromo-4-(4-propylphenyl)-1,3-thiazole |
InChI |
InChI=1S/C12H12BrNS/c1-2-3-9-4-6-10(7-5-9)11-8-15-12(13)14-11/h4-8H,2-3H2,1H3 |
Clave InChI |
UTFLFXJKMJBLKC-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=CC=C(C=C1)C2=CSC(=N2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


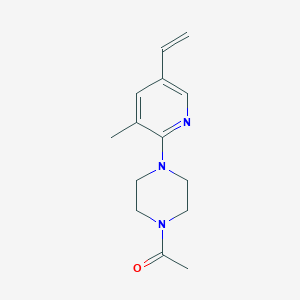
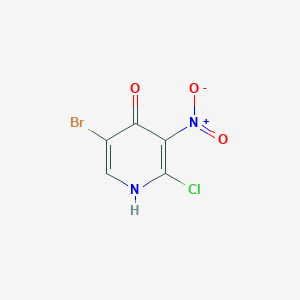
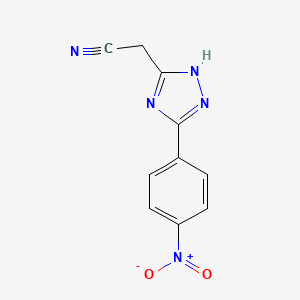
![6-Chloro-2-(3,4-dimethoxyphenyl)oxazolo[5,4-b]pyridine](/img/structure/B11811336.png)
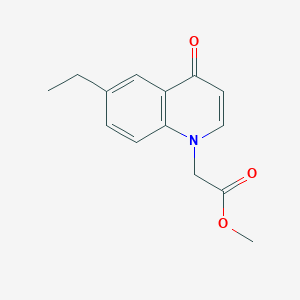

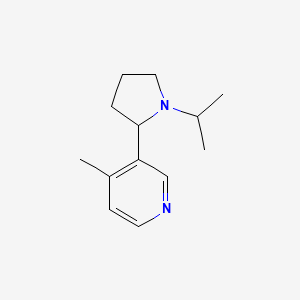
![5,6-Dimethoxybenzo[b]thiophene-2-carbohydrazide](/img/structure/B11811364.png)
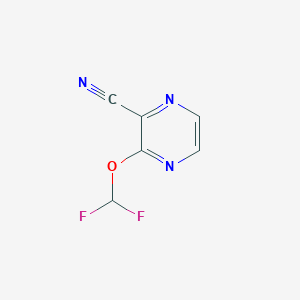
![N-Ethyl-5-methylbenzo[d]isoxazol-3-amine](/img/structure/B11811379.png)
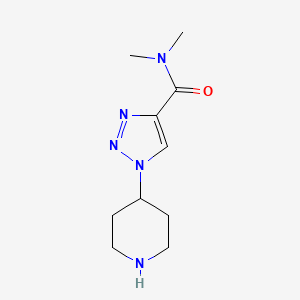
![4-[(2R)-piperidin-2-yl]benzonitrile](/img/structure/B11811400.png)


